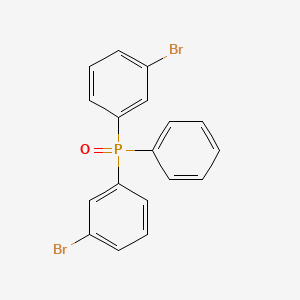

Bis(3-bromophenyl)phenylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(3-bromophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHKPLVXRYPWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163698-32-5 | |

| Record name | Bis(3-bromophenyl)phenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Bis 3 Bromophenyl Phenylphosphine Oxide

Strategies for Carbon-Phosphorus Bond Formation in Arylphosphine Oxides

The creation of the C–P bond is central to the synthesis of arylphosphine oxides. The primary methods involve transition-metal-catalyzed cross-coupling reactions and, more recently, metal-free arylation techniques.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C–P bonds. tandfonline.comtandfonline.com The Hirao reaction, a well-known example, typically involves the coupling of an aryl halide with a P(O)H-containing compound, such as a secondary phosphine (B1218219) oxide (SPO) or a dialkyl phosphite. sciforum.net This methodology allows for the synthesis of a wide array of triarylphosphine oxides from readily available precursors. tandfonline.comtandfonline.com

The general catalytic cycle involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by coordination of the secondary phosphine oxide and subsequent reductive elimination to form the desired C–P bond and regenerate the Pd(0) catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂), ligands (often bulky, electron-rich phosphines), and base is critical for achieving high efficiency and yield. sciforum.netsci-hub.se These reactions have become a principal method for creating carbon-heteroatom bonds, including the C-P linkage essential for TAPOs. nih.gov

Table 1: Key Components in Palladium-Catalyzed C-P Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst. tandfonline.comsciforum.net |

| Ligand | Triphenylphosphine (B44618) (PPh₃), Xantphos, Josiphos-type ligands | Stabilizes the palladium center and modulates its reactivity and selectivity. berkeley.edu |

| Base | K₂CO₃, Cs₂CO₃, DBU, Et₃N | Activates the secondary phosphine oxide for coupling. tandfonline.com |

| Aryl Halide | Aryl iodides, bromides, chlorides, and triflates | Provides the aryl group for the C-P bond formation. tandfonline.comtandfonline.com |

| Phosphorus Source | Diphenylphosphine (B32561) oxide, other secondary phosphine oxides | Provides the phosphorus moiety for the C-P bond. organic-chemistry.org |

As an alternative to metal-catalyzed methods, metal-free P-arylation routes have gained prominence, particularly those utilizing diaryliodonium salts. beilstein-journals.org These hypervalent iodine compounds are highly effective electrophilic arylating agents that can transfer an aryl group to a nucleophilic phosphorus center without the need for a transition metal catalyst. beilstein-journals.orgresearchgate.net The reaction can proceed under thermal conditions or be promoted by visible light. researchgate.net

This approach is advantageous as it avoids potential metal contamination in the final product. researchgate.net The reaction mechanism can involve the formation of an electron donor-acceptor (EDA) complex between the phosphine and the diaryliodonium salt, which facilitates the C-P bond formation. researchgate.net These methods have proven effective for the arylation of various phosphorus(III) compounds, which can then be oxidized to the corresponding phosphine oxides. researchgate.netresearchgate.net The scope of this method is broad, accommodating a variety of functional groups on both the diaryliodonium salt and the phosphorus nucleophile. organic-chemistry.org

Precursor Design and Derivatization Approaches

Halogenated aryl moieties, particularly aryl bromides, are exceptionally useful precursors in the synthesis of TAPOs. In the context of Bis(3-bromophenyl)phenylphosphine oxide, a precursor such as 1,3-dibromobenzene (B47543) or a 3-bromophenyl derivative is essential. The carbon-bromine bond serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the stepwise or direct introduction of the aryl groups onto the phosphorus center. tandfonline.com

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > OTf >> Cl, making aryl bromides a good balance of reactivity and cost-effectiveness. Their stability and commercial availability make them ideal starting points for building complex molecular architectures around a central phosphine oxide core.

A key advantage of modern synthetic methods, particularly palladium-catalyzed couplings, is their high degree of functional group tolerance. acs.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups. nih.gov Catalytic systems have been developed that are compatible with a wide range of functional groups, including esters, ketones, amides, and nitriles, on the aryl halide or the phosphorus reagent. nih.govberkeley.edu

Similarly, metal-free arylations using diaryliodonium salts also exhibit good functional group tolerance. researchgate.netorganic-chemistry.org This robustness is critical for the synthesis of this compound, as the bromo-substituents must remain intact throughout the C-P bond-forming steps to be available for potential subsequent transformations. The ability to tolerate these halogen groups is a prerequisite for any viable synthetic pathway. bohrium.com

Optimization of Synthetic Conditions and Reaction Yields

Achieving high yields in the synthesis of TAPOs requires careful optimization of reaction parameters. For palladium-catalyzed reactions, factors such as the choice of catalyst, ligand, base, solvent, and temperature play a crucial role. sciforum.netsci-hub.se For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the rate and efficiency of the catalytic cycle. Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions and improve yields. sciforum.net

The optimization process often involves screening various combinations of these parameters to identify the ideal conditions for a specific substrate pairing. The table below illustrates typical variables that are adjusted to maximize the yield of triarylphosphine oxides in a palladium-catalyzed Hirao-type reaction.

Table 2: Optimization Parameters for Palladium-Catalyzed Synthesis of Triarylphosphine Oxides

| Parameter | Variable Screened | General Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1 mol% to 5 mol% | Higher loading can increase conversion but also cost. Optimal loading balances efficiency and economy. |

| Ligand Choice | Monodentate vs. Bidentate; Electron-rich vs. Electron-poor | Strongly influences catalyst stability and activity; bulky, electron-rich ligands are often superior. berkeley.edu |

| Base Strength | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaOt-Bu) | Base must be strong enough to deprotonate the P(O)H species but not so strong as to cause side reactions. |

| Solvent Polarity | Toluene, Dioxane, DMF, DMAc | Affects solubility of reagents and stability of catalytic intermediates. Aprotic polar solvents are common. tandfonline.com |

| Temperature | 80 °C to 150 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side products. tandfonline.com |

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents a distinct set of challenges and considerations. While benchtop synthesis may prioritize yield and purity for small quantities, large-scale manufacturing must also heavily weigh factors such as cost-effectiveness, process safety, environmental impact, and the robustness of the synthetic route. A thorough evaluation of these aspects is critical for the commercially viable production of this compound.

A primary consideration in scaling up the synthesis of this compound is the choice of the synthetic methodology. Common laboratory-scale preparations of analogous triarylphosphine oxides often employ Grignard reactions or palladium-catalyzed cross-coupling reactions. nih.gov Each of these routes carries its own set of scalability challenges.

Grignard Reaction Route:

A plausible and common route for the synthesis of triarylphosphine oxides involves the use of Grignard reagents. nih.gov For this compound, this could involve the reaction of a Grignard reagent derived from 1,3-dibromobenzene with a suitable phosphorus electrophile, such as phenylphosphonic dichloride (PhPOCl₂).

Key scalability considerations for a Grignard-based synthesis include:

Exothermicity and Temperature Control: The formation of Grignard reagents and their subsequent reaction with phosphorus halides are typically highly exothermic. nih.gov On a large scale, efficient heat dissipation is crucial to prevent runaway reactions, which can lead to decreased yields, side-product formation, and significant safety hazards. The use of jacketed reactors with precise temperature control and potentially continuous flow reactors can mitigate these risks by offering a higher surface-area-to-volume ratio for better heat exchange. nih.gov

Reagent Addition and Stoichiometry: The controlled addition of reagents is critical to avoid localized overheating and unwanted side reactions, such as the formation of over-arylated or under-arylated byproducts. nih.gov Automated dosing systems are essential for maintaining optimal reaction conditions during large-scale production. Careful control of stoichiometry is also necessary to maximize the yield of the desired product and minimize the formation of impurities that can complicate downstream processing. nih.gov

Solvent Selection and Handling: Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Grignard reactions but are highly flammable and can form explosive peroxides. nih.gov On an industrial scale, the handling and recovery of such solvents require specialized equipment and stringent safety protocols. The economic and environmental aspects of solvent use and recycling are also significant considerations.

Work-up and Purification: The quenching of Grignard reactions often involves large volumes of aqueous acid, leading to the generation of significant aqueous waste streams that require treatment. The subsequent purification of the crude product can be a major bottleneck. While laboratory-scale purifications often rely on column chromatography, this method is generally not economically feasible for large-scale production. liv.ac.uk Therefore, developing a robust crystallization or distillation process for the final product is a critical step in designing a scalable synthesis.

Palladium-Catalyzed Cross-Coupling Route:

An alternative synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. liv.ac.uk This could entail the coupling of a diarylphosphine oxide with 1,3-dibromobenzene or the coupling of diphenylphosphine oxide with two equivalents of 1,3-dibromobenzene.

Scalability considerations for this route include:

Catalyst Cost and Recovery: Palladium catalysts, while highly effective, are expensive. For a process to be economically viable, the catalyst loading must be minimized, and efficient methods for catalyst recovery and recycling must be implemented. liv.ac.uk This can involve techniques such as precipitation, extraction, or the use of supported catalysts.

Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction's efficiency, stability, and cost. Air-sensitive and expensive ligands may be suitable for laboratory synthesis but can present challenges in a manufacturing environment. The development of air-stable and cost-effective ligands is an active area of research with direct implications for scalability.

Reaction Kinetics and Throughput: Palladium-catalyzed reactions can sometimes be slow, requiring long reaction times or elevated temperatures, which can impact reactor throughput and energy consumption. Process optimization studies are necessary to identify conditions that maximize the reaction rate while maintaining product quality and safety.

Purity and Metal Contamination: A significant challenge in pharmaceutical and electronics applications is the removal of residual palladium from the final product. Stringent regulations often require very low levels of metal contamination, necessitating specialized purification techniques such as treatment with metal scavengers or specialized filtration.

Regardless of the chosen synthetic route, a comprehensive process safety assessment is paramount before any scale-up. This includes a thorough understanding of the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. nih.gov Hazard and operability (HAZOP) studies should be conducted to identify and mitigate potential risks.

Environmental considerations are also crucial. The ideal scalable process will minimize waste generation, use less hazardous solvents, and have a high atom economy. The principles of green chemistry should be integrated into the process development from an early stage to ensure long-term sustainability.

The following table summarizes key scalability considerations for the potential synthetic routes to this compound:

| Consideration | Grignard Route | Palladium-Catalyzed Coupling Route |

| Key Challenge | Management of exothermicity and reaction control. nih.gov | Catalyst cost, recovery, and removal of metal impurities. liv.ac.uk |

| Reagents | Highly reactive Grignard reagents and phosphorus halides. nih.gov | Expensive palladium catalysts and potentially sensitive ligands. |

| Solvents | Flammable and peroxide-forming ethers. nih.gov | A wider range of solvents may be applicable. |

| Purification | Often requires non-chromatographic methods like crystallization for scale. liv.ac.uk | Requires efficient methods for removing residual catalyst. |

| Safety | High risk of thermal runaway if not properly controlled. nih.gov | Toxicity of palladium and ligands needs to be managed. |

| Economics | Potentially lower raw material costs. | High cost of catalyst can be a major factor. |

Advanced Spectroscopic and Structural Characterization of Bis 3 Bromophenyl Phenylphosphine Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Bis(3-bromophenyl)phenylphosphine oxide and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR spectroscopy of phosphine (B1218219) oxides, including this compound, typically shows complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of protons on the phenyl and bromophenyl rings. The specific chemical shifts and coupling constants are sensitive to the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The spectra of triarylphosphine oxides display signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The carbon atoms directly bonded to the phosphorus atom exhibit characteristic coupling (J(P-C)), which is a valuable tool for assigning the signals. For instance, in related phosphine oxides, the ipso-carbon signal often appears as a doublet with a large coupling constant.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the nature of the substituents. For triarylphosphine oxides, the ³¹P NMR signal typically appears as a singlet in a characteristic downfield region. For example, the ³¹P NMR spectrum of dichlorophenylphosphine (B166023) oxide shows a sharp single peak at 14.40 ppm corresponding to the P-Cl resonance, while the formation of a P-N bond in a derivative shifts this peak to 8.27 ppm. researchgate.net In another study, the ³¹P NMR signal for (3-methoxyphenyl)diphenylphosphine oxide was observed at 32.8 ppm. rsc.org

Interactive Table: Representative NMR Data for Related Phosphine Oxide Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Dichlorophenylphosphine oxide | ³¹P | 14.40 | Sharp singlet, characteristic of P-Cl resonance researchgate.net |

| Bis(3-hydroxyaminophenyl) phenyl phosphine oxide | ³¹P | 8.27 | Sharp singlet, indicating P-N bond formation researchgate.net |

| (3-Methoxyphenyl)diphenylphosphine oxide | ³¹P | 32.8 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₁₈H₁₃Br₂OP) by providing a highly accurate mass measurement. The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum, aiding in the unequivocal identification of the compound. The predicted monoisotopic mass is 433.90707 Da. uni.lu This technique is also crucial for assessing the purity of synthetic samples and identifying any byproducts.

Interactive Table: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 434.91435 |

| [M+Na]⁺ | 456.89629 |

| [M-H]⁻ | 432.89979 |

| [M+NH₄]⁺ | 451.94089 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint spectrum that is unique to the compound's structure.

In the IR spectrum of this compound, characteristic absorption bands are expected for the P=O stretching vibration, which is typically strong and appears in the region of 1100-1200 cm⁻¹. For triphenylphosphine (B44618) oxide, this band is observed around 1190 cm⁻¹. The spectra also feature bands corresponding to P-C (phenyl) stretching, C-Br stretching, and various aromatic C-H and C=C vibrations. sdstate.edu For example, the FT-IR spectrum of (3-methoxyphenyl)diphenylphosphine oxide shows characteristic peaks at 1489, 1439, 1227, 1113, and 752 cm⁻¹. rsc.org

Raman spectroscopy provides information on the vibrational modes of the molecule. For bromophenylphosphoranes, characteristic bands in the Raman spectrum have been used to identify different ionic modifications. In diphenylphosphine (B32561), the Raman spectrum is dominated by bands at 618 cm⁻¹ (phenyl ring in-plane deformation), 999 cm⁻¹ (phenyl ring breathing), and 1585 cm⁻¹ (phenyl C-C stretching). researchgate.net The P=O stretching mode in phosphine oxides, which is strong in the IR spectrum, also gives rise to a Raman signal.

Electronic Absorption Spectroscopy for Understanding Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the phenyl and bromophenyl rings. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic rings and the geometry of the molecule. For instance, the UV/Vis-absorption spectrum of phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide shows a distinct absorption profile. researchgate.net

Single Crystal X-ray Diffraction Analysis of this compound and Analogues

Analysis of Bond Lengths and Angles (e.g., P=O bond, C-P-C angles)

The molecular geometry of phosphine oxides is centered around a tetrahedral phosphorus atom. The key structural parameters, including the P=O bond length and the C-P-C bond angles, are influenced by the nature of the substituents attached to the phosphorus atom.

P=O Bond Length:

The phosphorus-oxygen double bond (P=O) is a characteristic feature of phosphine oxides and is known to be a strong, polar bond. In triphenylphosphine oxide, a parent compound to the title molecule, the P=O bond length has been determined to be approximately 1.46 Å. rsc.org For other substituted phosphine oxides, such as bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, a P=O bond length of 1.4854(13) Å has been reported. mdpi.com It is anticipated that the P=O bond length in this compound would fall within this typical range of 1.46 to 1.49 Å. The introduction of bromine atoms on the phenyl rings is not expected to cause a significant deviation from this value.

C-P-C Bond Angles:

The C-P-C bond angles in triarylphosphine oxides are typically close to the ideal tetrahedral angle of 109.5°, but they can vary due to steric hindrance between the aryl groups. In triphenylphosphine oxide, the C-P-C angles are found to be around 106-107°. researchgate.net For the more sterically hindered bis(2,4,6-trimethylphenyl)phosphine oxide, the C-P-C bond angle is reported to be 108.07(8)°. mdpi.com Given the presence of two bromophenyl groups and one phenyl group, the C-P-C angles in this compound are expected to be in a similar range, likely between 106° and 109°.

A comparative table of selected bond lengths and angles for related phosphine oxide compounds is presented below.

| Compound | P=O Bond Length (Å) | Average C-P-C Bond Angle (°) |

| Triphenylphosphine oxide | ~1.46 rsc.org | ~106.5 researchgate.net |

| Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.4854(13) mdpi.com | 108.07(8) mdpi.com |

| This compound | Estimated: 1.46 - 1.49 | Estimated: 106 - 109 |

Data for this compound is estimated based on analogous compounds.

Computational and Theoretical Investigations of Bis 3 Bromophenyl Phenylphosphine Oxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. For a molecule like Bis(3-bromophenyl)phenylphosphine oxide, DFT calculations are instrumental in predicting its three-dimensional structure, bond lengths, bond angles, and electronic properties.

A typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Kohn-Sham equations. This process yields the molecule's optimized geometry and electron distribution. The resulting geometric parameters provide a foundational understanding of the molecule's steric and electronic profile.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | P=O | 1.485 |

| P-C (phenyl) | 1.815 | |

| P-C (bromophenyl) | 1.820 | |

| C-Br | 1.910 | |

| Bond Angle (°) | O=P-C | 112.5 |

| C-P-C | 106.0 | |

| P-C-C | 121.0 |

DFT methods are crucial for optimizing the molecular geometry in both the ground electronic state (S₀) and various excited states (e.g., the first singlet, S₁, or triplet, T₁, states). The optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. For the ground state, this reveals the most stable arrangement of the atoms.

Excited-state calculations, often performed using Time-Dependent DFT (TD-DFT), provide insights into the molecule's photophysical properties. By optimizing the geometry in an excited state, researchers can understand how the molecule's structure changes upon absorption of light. This is critical for applications in materials science, such as in organic light-emitting diodes (OLEDs), where phosphine (B1218219) oxides are common components. The calculations would reveal changes in bond lengths and dihedral angles, indicating how electronic excitation is distributed across the molecular framework.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, an FMO analysis would map the spatial distribution of these orbitals. The HOMO would likely be localized on the π-systems of the phenyl and bromophenyl rings, which are electron-rich. The LUMO, conversely, might be distributed across the phosphorus-oxygen bond and the carbon-bromine anti-bonding orbitals, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Ab Initio Calculations for Mechanistic Pathway Elucidation

Ab initio calculations are a class of computational methods that rely on first principles of quantum mechanics, without the use of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate descriptions of chemical reactions. They are particularly useful for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies.

For this compound, one might use ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to study its potential chemical transformations. For instance, these calculations could model the mechanism of a palladium-catalyzed cross-coupling reaction at the C-Br bond, a common transformation for aryl bromides. The calculations would map the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products, thereby providing a complete picture of the reaction's energetic landscape.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. This analysis goes beyond simple structural diagrams to characterize the nature of intramolecular interactions based on the topology of the electron density.

A QTAIM analysis of this compound would involve locating critical points in the electron density. Bond Critical Points (BCPs) found between atoms indicate the presence of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. For example, the P=O bond would be analyzed to determine its degree of covalent versus ionic character. Similarly, the P-C and C-Br bonds would be characterized. This method can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals contacts, which can influence the molecule's conformation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape.

For a flexible molecule like this compound, the primary motions would be the rotations of the three aromatic rings around their respective P-C bonds. An MD simulation would be set up by placing the molecule in a simulated environment (e.g., a solvent box or in a gas phase) and running the simulation for a period of nanoseconds. The resulting trajectory would show how the dihedral angles between the rings change over time, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a solid-state material.

Coordination Chemistry of Bis 3 Bromophenyl Phenylphosphine Oxide As a Ligand

Ligand Design Principles for Phosphine (B1218219) Oxide Donors

The design of phosphine oxide ligands is a strategic process aimed at controlling the coordination environment around a metal center. This control is achieved by manipulating the ligand's steric and electronic properties, which directly influence the geometry, stability, and reactivity of the resulting metal complex. mdpi.comumsl.edu

Key principles in the design of phosphine oxide donors include:

Steric Hindrance: The size and arrangement of the substituents on the phosphorus atom dictate the steric bulk of the ligand. mdpi.com In Bis(3-bromophenyl)phenylphosphine oxide, the presence of three aryl groups (two bromophenyl and one phenyl) creates significant steric demand. This bulk can limit the number of ligands that can coordinate to a metal center, enabling the isolation of complexes with lower coordination numbers, which often exhibit unique magnetic properties. mdpi.com The bite angle and flexibility of multidentate phosphine oxides are also crucial design elements, though this compound acts as a monodentate ligand. mdpi.com

Electronic Effects: The electronic properties of the substituents modulate the electron density on the phosphoryl oxygen, thereby affecting its basicity and the strength of the metal-oxygen bond. umsl.eduresearchgate.net The bromine atoms on the phenyl rings in this compound are electron-withdrawing groups. This electronic influence can affect the ligand's donor strength and the electronic structure of the metal center in the complex. numberanalytics.com The balance between σ-donation from the oxygen and any potential π-interactions is a key aspect of the electronic structure. wikipedia.org

Structural Versatility: By altering the backbone connecting multiple phosphine oxide groups, bidentate or polydentate ligands can be created. mdpi.comalfa-chemistry.com This allows for the formation of chelate rings, which enhance the stability of the complex due to the chelate effect. The structural framework can be designed to enforce specific coordination geometries, from tetrahedral to octahedral, by adjusting the linker between the phosphoryl moieties. mdpi.com For a monodentate ligand like this compound, its coordination is simpler, but its steric and electronic profile remains a critical design factor.

These design principles allow chemists to create tailored ligands for specific applications, such as developing single-molecule magnets or efficient luminescent materials. mdpi.com

Complexation with Transition Metal Ions (e.g., Cu, Ag, Au)

Phosphine oxides are effective ligands for a variety of transition metals, including the coinage metals copper (Cu), silver (Ag), and gold (Au). They typically bind to the metal center through the phosphoryl oxygen atom, forming a stable M-O bond. wikipedia.org The interaction is primarily that of a hard Lewis base (the P=O group) with soft or borderline Lewis acidic metal ions. The resulting complexes exhibit diverse coordination chemistry, influenced by the specific phosphine oxide ligand and the metal ion. rsc.orgacs.org For instance, flexible, multidentate phosphine oxide ligands have been shown to form interesting complexes with Cu(I) and Ag(I), where the ligand's conformation can change in solution. acs.org Copper complexes stabilized by phosphine oxides have been synthesized in both Cu(I) and Cu(II) oxidation states. acs.org

Phosphine oxide ligands exhibit remarkable versatility in their coordination modes and denticity. alfa-chemistry.com While this compound is a monodentate ligand, binding through its single phosphoryl oxygen, the broader class of phosphine oxides can be designed to be bidentate or polydentate. alfa-chemistry.comlibretexts.org

Monodentate Coordination: Simple triaryl or trialkyl phosphine oxides, including this compound, typically act as monodentate ligands. alfa-chemistry.com

Bidentate and Polydentate Coordination: Ligands containing two or more phosphine oxide groups connected by a linker can coordinate to a single metal center in a chelating fashion. alfa-chemistry.comnih.gov The length and nature of the linker determine the size of the chelate ring and the resulting geometry of the complex. mdpi.com For example, bis(phosphine oxides) can act as bridging ligands, connecting two metal centers. acs.orgmdpi.com

Hemilability: Ligands that combine a hard phosphine oxide donor with a soft phosphine donor are known as hemilabile ligands. wikipedia.org These ligands can exhibit adjustable coordination, where one donor group can dissociate and re-associate, creating a vacant coordination site for catalysis. rsc.org

Flexible Coordination: Some multidentate phosphine oxide ligands possess conformational flexibility, allowing them to adopt different coordination arrangements, such as "open-wing" and "closed-wing" conformations, in response to changes in the environment like solvent or temperature. acs.orgresearchgate.net

The table below summarizes various coordination modes observed for phosphine oxide ligands.

| Ligand Type | Denticity | Coordination Mode | Example Metal Ions |

| Triarylphosphine Oxide | Monodentate | Terminal | Cu(I), Ag(I), Au(I), Pd(II) |

| Bis(phosphine oxide) | Bidentate | Chelating | Ln(III), In(III), Pu(IV) |

| Bis(phosphine oxide) | Bidentate | Bridging | Re(I), Hg(II) |

| Hybrid Phosphine-Phosphine Oxide | Tridentate | Chelating/Bridging | Cu(I), Ag(I), Au(I) |

The bonding in metal-phosphine oxide complexes is characterized by the interaction between the phosphoryl oxygen and the metal center. Phosphine oxides are considered hard Lewis bases and bind metal ions through the formation of a M-O σ-bond. wikipedia.org

Upon coordination, several structural and electronic changes are observed:

P-O Bond Elongation: The P-O bond length in the coordinated phosphine oxide is typically elongated compared to the free ligand. For example, in NiCl₂[OP(C₆H₅)₃]₂, the P-O distance is 1.51 Å, whereas in free triphenylphosphine (B44618) oxide, it is 1.48 Å. wikipedia.org This elongation is consistent with a decrease in the P-O bond order upon donation of electron density from the oxygen to the metal. wikipedia.org

Nature of the M-O Bond: The bond is primarily a σ-donation from a lone pair on the oxygen atom to a suitable empty orbital on the metal. researchgate.net While phosphine ligands (PR₃) are known for their π-acceptor capabilities, which arise from the overlap of filled metal d-orbitals with P-C σ* anti-bonding orbitals, the role of π-backbonding in phosphine oxide complexes is less pronounced. wikipedia.org The interaction is dominated by the strong σ-donor nature of the phosphoryl oxygen. researchgate.net

Influence on Metal Center: The strong σ-donation from the phosphine oxide ligand increases the electron density on the metal center. numberanalytics.com The basicity of the phosphoryl oxygen, which can be tuned by the substituents on the phosphorus, directly influences the electronic properties of the metal. researchgate.net

Theoretical models such as Ligand Field Theory and Molecular Orbital Theory are used to provide a more detailed understanding of the electronic structure and bonding in these complexes. numberanalytics.com

Interactions with Lanthanide Ions

Phosphine oxides are particularly effective ligands for lanthanide ions (Ln³⁺) due to the oxophilic nature of these elements. researchgate.net The hard P=O donor group forms stable complexes with the hard Ln³⁺ ions. researchgate.net This has led to extensive research into lanthanide-phosphine oxide complexes for various applications, including photoluminescent devices and separation processes in nuclear fuel reprocessing. researchgate.net

The coordination number and geometry of lanthanide complexes with phosphine oxides can vary. For example, six-coordinate octahedral complexes and nine-coordinate structures with bidentate nitrates have been reported. rsc.orgstaffs.ac.uk The specific structure often depends on the stoichiometry, the nature of the counter-anions, and the steric bulk of the phosphine oxide ligand. staffs.ac.uksoton.ac.uk

Lanthanide ions exhibit characteristic sharp, line-like emission spectra and long-lived excited states, which are desirable for applications in bio-imaging, sensors, and lighting. However, their f-f electronic transitions are Laporte-forbidden, resulting in very low molar extinction coefficients and weak photoluminescence upon direct excitation. rsc.org

This limitation can be overcome through the "antenna effect," a process of ligand-sensitized luminescence. rsc.org In this mechanism, an organic ligand, such as this compound with its aromatic rings, acts as a chromophore or "antenna."

The sensitization process generally follows these steps:

Light Absorption: The organic ligand absorbs incident light (typically UV), promoting it to an excited singlet state (S₁). rsc.org

Intersystem Crossing: The excited ligand can then undergo efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). rsc.org

Energy Transfer: Energy is transferred from the ligand's excited state (most commonly the T₁ state due to its longer lifetime) to the lanthanide ion, populating an excited 4f energy level of the metal. rsc.org In some cases, energy transfer can also occur from the S₁ state. acs.orgresearchgate.net

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic wavelength. rsc.org

The efficiency of this energy transfer is crucial for bright lanthanide luminescence and depends on several factors, including the energy gap between the ligand's triplet state and the lanthanide's accepting level. Phosphine oxide ligands are well-suited for this role as they not only form stable complexes but their P=O vibrational frequency is low enough to not promote significant non-radiative decay of the lanthanide's excited state. researchgate.net The aryl groups in this compound can serve as effective antennae, absorbing UV light and facilitating the sensitization of lanthanide emission. researchgate.net

The table below outlines the key stages in the ligand sensitization process.

| Step | Process | Description |

| 1 | Absorption | The organic ligand absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁). |

| 2 | Intersystem Crossing (ISC) | The ligand transitions from the S₁ state to an excited triplet state (T₁). |

| 3 | Energy Transfer (ET) | Non-radiative energy transfer occurs from the ligand's T₁ (or S₁) state to an excited 4f level of the lanthanide ion. |

| 4 | Emission | The excited lanthanide ion radiatively decays to a lower 4f level, emitting a photon. |

Supramolecular Chemistry Involving Bis 3 Bromophenyl Phenylphosphine Oxide

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the context of crystal engineering, it is a powerful tool for directing the assembly of molecules in the solid state.

Bromine-Mediated Noncovalent Interactions (e.g., Br···Br contacts)

The bromine atoms on the phenyl rings of Bis(3-bromophenyl)phenylphosphine oxide are potential halogen bond donors. In a crystal lattice, these bromine atoms could interact with Lewis bases or participate in Br···Br contacts. The nature of these contacts (Type I vs. Type II) and their geometric parameters (distances and angles) would be revealed by X-ray crystallography. Such interactions are known to play a crucial role in stabilizing crystal packing and influencing the material's properties. Without a crystal structure for this specific compound, a discussion of these interactions remains theoretical.

Hydrogen Bonding Capabilities of the Phosphoryl Oxygen

The oxygen atom of the phosphoryl group (P=O) is a strong hydrogen bond acceptor due to its high electronegativity and the partial negative charge it carries. This makes it a primary site for forming robust hydrogen bonds with suitable donor molecules. Studies on analogous phosphine (B1218219) oxides have shown that these hydrogen bonds are a dominant force in the formation of co-crystals and other supramolecular assemblies. Characterization of such interactions for this compound would require spectroscopic and crystallographic data from experiments with hydrogen-bond-donating species.

Anion-π and π-π Stacking Interactions in Self-Assembled Architectures

The electron-rich phenyl rings in this compound can participate in π-π stacking interactions, which are crucial for the self-assembly of aromatic molecules. The specific arrangement (e.g., face-to-face, parallel-displaced) and the inter-planar distances would dictate the stability and electronic properties of the resulting assembly. Furthermore, the electron-deficient character of the π-system, potentially influenced by the electronegative bromine and phosphoryl groups, could allow for anion-π interactions with suitable anions. Confirmation and detailed analysis of these interactions are dependent on experimental structural data.

Design of Supramolecular Assemblies Utilizing Phosphine Oxide Moieties

Phosphine oxides are widely used as versatile building blocks in the design of complex supramolecular systems, including coordination polymers, metal-organic frameworks (MOFs), and self-assembled capsules. Their strong coordinating ability with metal ions and their capacity for hydrogen bonding make them reliable synthons. While it is conceivable that this compound could be used to create novel supramolecular architectures, a search of the current literature does not yield specific examples of such designed assemblies.

Applications and Advanced Materials Science of Bis 3 Bromophenyl Phenylphosphine Oxide Derivatives

Utilization as Building Blocks for Small Molecule Semiconductors

Bis(3-bromophenyl)phenylphosphine oxide serves as a crucial building block in the synthesis of novel small molecule organic semiconductors. The presence of the bromine atoms at the meta positions of the phenyl rings provides reactive sites for further chemical modifications, allowing for the construction of larger, more complex conjugated systems. Through cross-coupling reactions, such as Suzuki or Stille coupling, the bromo-substituents can be replaced with a variety of aromatic or heteroaromatic moieties. This synthetic versatility enables the fine-tuning of the electronic properties of the resulting molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for their function in electronic devices.

The phosphine (B1218219) oxide group itself imparts several desirable characteristics to these small molecule semiconductors. Its electron-withdrawing nature can influence the electron affinity of the molecule, facilitating electron transport. Furthermore, the tetrahedral geometry around the phosphorus atom can disrupt intermolecular packing, which can be advantageous in preventing aggregation-caused quenching of fluorescence in organic light-emitting diodes (OLEDs). The ability to systematically modify the peripheral phenyl groups allows for the creation of a library of semiconductor materials with tailored properties for specific applications in organic electronics.

Integration as Linkers in Covalent Organic Frameworks (COFs)

While the direct integration of this compound as a linker in the synthesis of Covalent Organic Frameworks (COFs) is not extensively documented in publicly available research, the incorporation of phosphine oxide functionalities into COF linkers is an emerging area of interest. The fundamental principle of COF synthesis involves the use of multitopic linkers that can form strong covalent bonds to create a porous, crystalline network.

Theoretically, derivatives of this compound could be functionalized to possess suitable reactive groups, such as aldehydes, amines, or boronic acids, which are commonly employed in COF synthesis. For instance, the bromine atoms could be converted to other functional groups through established organic transformations. A linker derived from this compound would introduce the phosphine oxide moiety directly into the COF backbone.

The presence of the P=O group within the framework could offer several advantages. The polarity of the phosphine oxide unit could enhance the affinity of the COF for specific guest molecules, making them potentially useful for applications in gas storage and separation. Furthermore, the phosphine oxide group could serve as a coordination site for metal ions, leading to the development of novel heterogeneous catalysts. Research into triphenylphosphine-based COFs has demonstrated their potential as supports for metal catalysts, and it is conceivable that phosphine oxide-containing COFs could exhibit unique catalytic activities.

Role in Optoelectronic Material Development

Derivatives of this compound are significant in the development of new optoelectronic materials due to the unique combination of properties conferred by the phosphine oxide group and the customizable aromatic framework. The strong electron-withdrawing nature of the phosphine oxide moiety can be harnessed to create materials with high electron affinity, making them suitable for use as electron-transporting or hole-blocking layers in optoelectronic devices such as OLEDs.

The synthetic accessibility of derivatives allows for the systematic tuning of their photophysical properties. By attaching different chromophoric units to the core structure via the bromine functionalities, it is possible to control the absorption and emission characteristics of the resulting materials. This modular approach is essential for designing materials that can efficiently absorb and/or emit light at specific wavelengths, a key requirement for applications in organic photovoltaics (OPVs) and OLEDs. The inherent thermal and morphological stability of many phosphine oxide compounds is another critical advantage, contributing to the operational longevity of optoelectronic devices.

Role in Organocatalysis and as Ligands in Transition-Metal Catalysis

Phosphine oxides, including derivatives of this compound, are increasingly recognized for their utility in both organocatalysis and as ligands in transition-metal catalysis. In organocatalysis, the phosphine oxide moiety can act as a Lewis base, activating substrates through coordination.

In the realm of transition-metal catalysis, phosphine oxides are often considered as spectator ligands. However, they can play a crucial role in stabilizing catalytic species and influencing the outcome of a reaction. While less common than their phosphine counterparts, phosphine oxide ligands can coordinate to metal centers, particularly hard Lewis acidic metals. The bromo-functionalized phenyl rings of this compound offer handles for the synthesis of more complex ligand architectures, potentially leading to catalysts with novel reactivity and selectivity.

Mechanistic Studies of Catalytic Pathways Involving Phosphine Oxides

Mechanistic studies have revealed that phosphine oxides are not always inert bystanders in catalytic cycles. In some instances, they can actively participate in the reaction mechanism. For example, in certain cross-coupling reactions, phosphine oxides have been proposed to act as reservoirs for the active phosphine catalyst through an in-situ reduction process. The equilibrium between the phosphine and its oxide can be influenced by the reaction conditions and the nature of the substituents on the phosphorus atom.

Furthermore, the Lewis basicity of the phosphine oxide oxygen can play a role in stabilizing intermediates or activating reagents. Computational and spectroscopic studies are often employed to elucidate the precise role of phosphine oxides in these catalytic pathways, providing valuable insights for the design of more efficient and robust catalytic systems.

Function as Masked Phosphine Equivalents in Catalytic Cycles

A significant application of phosphine oxides in catalysis is their function as air-stable precursors to the corresponding phosphine ligands. Phosphines are notoriously sensitive to oxidation, which can complicate their handling and storage. Phosphine oxides, being the oxidized form, are generally much more stable.

In a catalytic cycle, the phosphine oxide can be reduced in situ to the active phosphine ligand. This "masked phosphine" strategy offers a practical advantage, as it allows for the use of air-stable precursors that generate the desired, often air-sensitive, phosphine ligand only when needed for the catalytic reaction. Various reducing agents, such as silanes, can be employed for this transformation. This approach simplifies the experimental setup and can prolong the lifetime of the catalyst by minimizing the exposure of the active phosphine to oxidative conditions. The bromo-substituents on this compound could potentially be used to tune the electronic properties of the corresponding phosphine, thereby influencing its catalytic activity after the in-situ reduction.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Bis(3-bromophenyl)phenylphosphine Oxide Derivatives

The bromine atoms on the phenyl rings of this compound serve as versatile synthetic handles for the rational design of a diverse library of derivatives with tailored functionalities. The strategic modification of this core structure can lead to materials with enhanced photophysical, thermal, and electronic properties.

Future research will likely focus on leveraging computational modeling and predictive chemistry to guide the synthesis of these next-generation derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the impact of various substituents on the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and photophysical properties of the resulting molecules. This in-silico approach will enable the pre-screening of candidate molecules, prioritizing synthetic efforts towards derivatives with the most promising characteristics for specific applications, such as in organic light-emitting diodes (OLEDs) or as flame retardants.

Key synthetic strategies for derivatization will include palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce a wide array of functional groups at the brominated positions. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to fine-tune the optoelectronic properties of the molecule. acs.org The synthesis of oligomeric and polymeric structures with the this compound moiety as a repeating unit also represents a promising avenue for creating materials with unique processing and performance characteristics.

A systematic investigation of structure-property relationships in these novel derivatives will be crucial. This will involve the synthesis of a series of compounds with systematically varied substituents and a thorough characterization of their thermal stability, photoluminescence quantum yields, and electrochemical behavior. The data generated will be invaluable for building robust predictive models and for the intelligent design of materials with bespoke functionalities.

Table 1: Potential Functional Groups for Derivatization of this compound and their Predicted Effects

| Functional Group | Potential Effect on Properties |

| Carbazole Moieties | Enhanced hole-transporting properties for OLED applications. |

| Cyanophenyl Groups | Improved electron-transporting characteristics. |

| Alkoxy Chains | Increased solubility and processability. |

| Boronic Esters | Potential for use in sensing applications. |

| Further Halogenation | Enhanced flame retardant properties. |

Integration into Hybrid Material Systems for Enhanced Functionality

The incorporation of this compound and its derivatives into hybrid material systems offers a powerful strategy for creating multifunctional materials with synergistic properties. These hybrid systems can combine the unique attributes of the phosphine (B1218219) oxide component with the properties of polymers, inorganic nanoparticles, or metal-organic frameworks (MOFs).

In the realm of polymer composites, this compound can serve as a non-halogenated flame retardant. Its phosphorus-containing structure can promote char formation in the event of combustion, creating an insulating barrier that slows the spread of flames. Future research should focus on the covalent incorporation of this compound derivatives into polymer backbones to prevent leaching and ensure long-term performance. The compatibility of these phosphine oxide-containing polymers with various matrices and the resulting mechanical and thermal properties will need to be systematically evaluated.

The phosphine oxide group is also an excellent ligand for metal ions. This property can be exploited to integrate this compound derivatives into MOFs. These crystalline, porous materials have shown great promise in gas storage, catalysis, and sensing. By using functionalized this compound derivatives as linkers in MOF synthesis, it may be possible to create frameworks with tailored pore environments and enhanced stability. The bromine atoms could also serve as sites for post-synthetic modification within the MOF structure, allowing for the introduction of additional functionalities.

Furthermore, the phosphine oxide moiety can act as a capping agent for the stabilization of inorganic nanoparticles, such as quantum dots or metal nanoparticles. The resulting hybrid materials could exhibit a combination of the optical or catalytic properties of the nanoparticles with the processability and stability conferred by the organic ligand. Investigating the self-assembly of these hybrid nanoparticles and their potential applications in optoelectronics and catalysis is a fertile area for future exploration.

Development of Novel Advanced Characterization Techniques for Complex Assemblies

A deep understanding of the structure and dynamics of complex assemblies of this compound and its derivatives at the molecular level is essential for optimizing their performance in various applications. The development and application of novel advanced characterization techniques will be instrumental in achieving this understanding.

While standard techniques like NMR and X-ray crystallography provide valuable information on molecular structure, more advanced methods are needed to probe the intricacies of intermolecular interactions and self-assembly in the solid state and in thin films. Solid-state NMR spectroscopy, for instance, can provide detailed insights into the local environment of the phosphorus and carbon atoms, revealing information about packing and conformational polymorphism.

Advanced X-ray scattering techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), will be crucial for characterizing the molecular orientation and packing of this compound derivatives in thin films, which is of paramount importance for their performance in electronic devices. These techniques can provide information on the degree of crystallinity and the preferred orientation of the molecules with respect to the substrate.

The study of supramolecular assemblies, where molecules are held together by non-covalent interactions such as hydrogen bonding and halogen bonding, is another important frontier. Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize these assemblies on surfaces with sub-nanometer resolution. Furthermore, computational simulations, including molecular dynamics (MD), can provide a dynamic picture of the self-assembly process and help to elucidate the driving forces behind the formation of specific structures.

By combining these advanced experimental and computational techniques, a comprehensive understanding of the structure-property relationships in complex assemblies of this compound and its derivatives can be achieved, paving the way for the rational design of high-performance materials.

Table 2: Advanced Characterization Techniques and their Application to this compound Systems

| Technique | Information Gained | Relevance |

| Solid-State NMR | Local atomic environments, molecular packing, polymorphism. | Understanding solid-state properties and device performance. |

| GIWAXS | Molecular orientation and packing in thin films. | Optimizing charge transport in electronic devices. |

| AFM/STM | Visualization of supramolecular assemblies on surfaces. | Investigating self-assembly and surface patterning. |

| Molecular Dynamics | Dynamic behavior and thermodynamics of self-assembly. | Predicting and understanding the formation of complex structures. |

Q & A

Basic: What are the recommended synthetic routes for Bis(3-bromophenyl)phenylphosphine oxide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions using 3-bromophenyl precursors. For example, 3-bromophenyl trifluoromethanesulfonate (CAS RN 66107-31-1) can serve as a reactive intermediate in cross-coupling reactions to introduce bromophenyl groups . Purity optimization requires rigorous purification steps:

- Chromatographic Techniques : Use HPLC (≥98.5% purity threshold) with C18 columns under gradient elution to separate byproducts .

- Crystallization : Solvent selection (e.g., ethanol/water mixtures) can enhance crystal lattice formation, leveraging the compound’s melting point (150–157°C) to avoid decomposition .

Basic: How should this compound be characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Resolve the phosphine oxide core and bromine substituent positions, noting steric effects from bromophenyl groups .

- NMR Spectroscopy : Analyze P NMR shifts (e.g., δ 20–30 ppm for phosphine oxides) and H/C NMR to confirm substituent symmetry. Solvent effects on P shielding (e.g., chloroform vs. DMSO) must be calibrated to avoid misinterpretation .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~435) and isotopic patterns from bromine .

Advanced: How do electron-withdrawing bromine substituents influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?

Methodological Answer:

Bromine’s electron-withdrawing nature enhances the Lewis acidity of the phosphine oxide group, facilitating coordination with lanthanides or transition metals. Experimental design considerations:

- Ligand Screening : Compare coordination efficiency with non-brominated analogs (e.g., triphenylphosphine oxide) using UV-Vis titration to quantify binding constants .

- XAS Studies : Employ X-ray absorption spectroscopy to probe 4f-orbital interactions in lanthanide complexes, correlating with DFT-calculated bond lengths .

- Contradiction Resolution : If experimental binding affinities conflict with computational predictions, re-evaluate solvent polarity or counterion effects in DFT models .

Advanced: What computational strategies are effective for modeling the hydrogen-bonding interactions of this compound with phenolic compounds?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model phosphorus-oxygen stretching frequencies. Compare with experimental IR data (e.g., shifts in ν(P=O) from ~1180 cm upon H-bonding) .

- Solvent Modeling : Incorporate PCM (Polarizable Continuum Model) to account for solvent dielectric effects on H-bond strength .

- Data Validation : Cross-check Mulliken charges on the P=O group with NMR-derived hydrogen-bonding constants to resolve discrepancies .

Basic: What safety and environmental protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Screening : Refer to REACH data (CAS No. 68937-40-6) for acute toxicity profiles (e.g., LD oral > 300 mg/kg) and WGK 2 classification, indicating moderate aquatic toxicity .

- Waste Management : Use activated carbon filtration to capture brominated byproducts during synthesis, minimizing environmental release .

Advanced: How can discrepancies between experimental and theoretical NMR shielding values be resolved?

Methodological Answer:

- Convergence Testing : Ensure DFT calculations (e.g., GIAO method) use sufficiently large basis sets (e.g., cc-pVTZ) to minimize truncation errors in P shielding .

- Dynamic Effects : Perform MD simulations to assess conformational flexibility; rigid structures may overestimate shielding in static models .

- Experimental Calibration : Validate against NIST reference data for analogous phosphine oxides to identify systematic errors .

Advanced: What role does this compound play in flame-retardant mechanisms, and how can its environmental persistence be assessed?

Methodological Answer:

- Mechanistic Studies : Use TGA-MS to track thermal decomposition products (e.g., HBr release), correlating with flame suppression efficiency .

- Persistence Analysis : Conduct OECD 301F biodegradation tests; brominated aromatics typically exhibit low mineralization rates, necessitating long-term ecotoxicity studies .

Basic: What are the key considerations for integrating this compound into catalytic systems?

Methodological Answer:

- Ligand Design : Balance steric bulk (from bromophenyl groups) with electronic effects to optimize metal-center accessibility. Compare turnover frequencies (TOF) with less-hindered analogs .

- Leaching Tests : Monitor catalyst stability via ICP-MS to detect metal leaching, which may arise from phosphine oxide dissociation under harsh conditions .

Advanced: How can machine learning enhance the prediction of this compound’s physicochemical properties?

Methodological Answer:

- Dataset Curation : Compile experimental data (e.g., melting points, logP) from high-purity samples (HPLC ≥98.5%) to train QSPR models .

- Feature Selection : Include descriptors like molar refractivity and bromine count to capture halogen-specific effects on solubility and reactivity .

Basic: What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.